Cas no 88345-89-5 (3-Bromo-4-phenylpyridine)

3-Bromo-4-phenylpyridine structure
3-Bromo-4-phenylpyridine structure
상품 이름:3-Bromo-4-phenylpyridine
CAS 번호:88345-89-5
MF:C11H8BrN
메가와트:234.091921806335
MDL:MFCD04114247
CID:721055
PubChem ID:2762928

3-Bromo-4-phenylpyridine 화학적 및 물리적 성질

이름 및 식별자

    • Pyridine,3-bromo-4-phenyl-
    • 3-BROMO-4-PHENYLPYRIDINE
    • 3-bromanyl-4-phenyl-pyridine
    • 4-Phenyl-3-bromopyridine
    • Pyridine,3-bromo-4-phenyl
    • 3-Bromo-4-phenylpyridine (ACI)
    • AKOS023671717
    • J-511946
    • SY036468
    • DB-015235
    • SCHEMBL1203821
    • DTXSID70376582
    • BL000497
    • 88345-89-5
    • MFCD04114247
    • CS-0156411
    • LVNPADQPUYHCOR-UHFFFAOYSA-N
    • AS-45740
    • 3-Bromo-4-phenylpyridine
    • MDL: MFCD04114247
    • 인치: 1S/C11H8BrN/c12-11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-8H
    • InChIKey: LVNPADQPUYHCOR-UHFFFAOYSA-N
    • 미소: BrC1C(C2C=CC=CC=2)=CC=NC=1

계산된 속성

  • 정밀분자량: 232.98400
  • 동위원소 질량: 232.984
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 13
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 154
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 3.2
  • 토폴로지 분자 극성 표면적: 12.9A^2

실험적 성질

  • 밀도: 1.426
  • 융해점: 49-50
  • 비등점: 293 ºC
  • 플래시 포인트: 131 ºC
  • 굴절률: 1.606
  • PSA: 12.89000
  • LogP: 3.51110

3-Bromo-4-phenylpyridine 보안 정보

3-Bromo-4-phenylpyridine 세관 데이터

  • 세관 번호:2933399090
  • 세관 데이터:

    중국 세관 번호:

    2933399090

    개요:

    2933399090. 기타 구조상 비조합 피리딘 고리를 가진 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933399090. 구조물에는 수소화 여부와 관계없이 피리딘 고리가 조화되지 않은 다른 화합물이 들어 있다.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

3-Bromo-4-phenylpyridine 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B49755-250mg
3-Bromo-4-phenylpyridine
88345-89-5 97%
250mg
¥548.0 2022-04-28
eNovation Chemicals LLC
Y1200639-10g
3-Bromo-4-phenylpyridine
88345-89-5 95%
10g
$1275 2024-07-23
Apollo Scientific
OR9978-250mg
3-Bromo-4-phenylpyridine
88345-89-5
250mg
£25.00 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PE595-50mg
3-Bromo-4-phenylpyridine
88345-89-5 97%
50mg
205.0CNY 2021-07-14
Alichem
A023023232-1g
3-Bromo-4-phenylpyridine
88345-89-5 97%
1g
$1696.80 2023-08-31
TRC
B750993-10mg
3-Bromo-4-phenylpyridine
88345-89-5
10mg
$ 50.00 2022-06-06
Chemenu
CM120980-1g
3-Bromo-4-phenylpyridine
88345-89-5 97%
1g
$202 2023-02-17
Alichem
A023023232-500mg
3-Bromo-4-phenylpyridine
88345-89-5 97%
500mg
$1019.20 2023-08-31
Matrix Scientific
187928-10g
3-Bromo-4-phenylpyridine
88345-89-5
10g
$1296.00 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B49755-100mg
3-Bromo-4-phenylpyridine
88345-89-5 97%
100mg
¥366.0 2022-04-28

3-Bromo-4-phenylpyridine 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Trifluoroacetic acid ,  Selectfluor Solvents: 1,2-Dichloroethane ,  Water ;  1 min, rt
1.2 Catalysts: Silver nitrate Solvents: Water ;  24 h, rt → 50 °C
참조
Silver-Catalyzed Minisci Reactions Using Selectfluor as a Mild Oxidant
Galloway, Jordan D.; et al, Organic Letters, 2017, 19(21), 5772-5775

합성 방법 2

반응 조건
1.1 Reagents: Trifluoroacetic acid ,  Potassium persulfate Catalysts: Iron sulfide (FeS) Solvents: Dichloromethane ,  Water ;  40 h, rt
참조
Iron-mediated direct arylation with arylboronic acids through an aryl radical transfer pathway
Wang, Jian; et al, Chemical Communications (Cambridge, 2012, 48(96), 11769-11771

합성 방법 3

반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ;  12 h, rt
2.1 Reagents: Cerium trichloride ,  Sodium borohydride Solvents: Methanol ;  2 min, rt; 30 min, rt
2.2 Reagents: Water ;  rt
2.3 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt; 2 h, rt → 70 °C
2.4 Reagents: Water ;  70 °C
3.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  5 h, 80 °C
참조
A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles
Chiba, Shunsuke; et al, Journal of the American Chemical Society, 2009, 131(36), 12886-12887

합성 방법 4

반응 조건
1.1 Reagents: Cerium trichloride ,  Sodium borohydride Solvents: Methanol ;  2 min, rt; 30 min, rt
1.2 Reagents: Water ;  rt
1.3 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt; 2 h, rt → 70 °C
1.4 Reagents: Water ;  70 °C
2.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  5 h, 80 °C
참조
A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles
Chiba, Shunsuke; et al, Journal of the American Chemical Society, 2009, 131(36), 12886-12887

합성 방법 5

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  5 h, 80 °C
참조
A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles
Chiba, Shunsuke; et al, Journal of the American Chemical Society, 2009, 131(36), 12886-12887

합성 방법 6

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Methanol ,  Acetonitrile ;  24 h, 50 °C
참조
Syntheses of Benzofuranoquinolines and Analogues via Photoinduced Acceptorless Dehydrogenative Annulation of o-Phenylfuranylpyridines
Fan, Jinming ; et al, Organic Letters, 2019, 21(22), 9183-9187

합성 방법 7

반응 조건
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  24 h, rt
2.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ;  12 h, rt
3.1 Reagents: Cerium trichloride ,  Sodium borohydride Solvents: Methanol ;  2 min, rt; 30 min, rt
3.2 Reagents: Water ;  rt
3.3 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt; 2 h, rt → 70 °C
3.4 Reagents: Water ;  70 °C
4.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  5 h, 80 °C
참조
A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles
Chiba, Shunsuke; et al, Journal of the American Chemical Society, 2009, 131(36), 12886-12887

합성 방법 8

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 2 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 4 h, -78 °C
1.3 Reagents: Water ;  -78 °C
2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  24 h, rt
3.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ;  12 h, rt
4.1 Reagents: Cerium trichloride ,  Sodium borohydride Solvents: Methanol ;  2 min, rt; 30 min, rt
4.2 Reagents: Water ;  rt
4.3 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt; 2 h, rt → 70 °C
4.4 Reagents: Water ;  70 °C
5.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  5 h, 80 °C
참조
A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles
Chiba, Shunsuke; et al, Journal of the American Chemical Society, 2009, 131(36), 12886-12887

3-Bromo-4-phenylpyridine Raw materials

3-Bromo-4-phenylpyridine Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:88345-89-5)3-Bromo-4-phenylpyridine
A842547
순결:99%
재다:5g
가격 ($):345.0